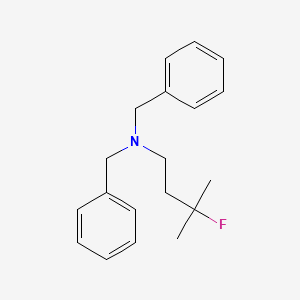

N,N-dibenzyl-3-fluoro-3-methylbutan-1-amine

Descripción general

Descripción

N,N-dibenzyl-3-fluoro-3-methylbutan-1-amine is an organic compound with the molecular formula C19H24FN It is characterized by the presence of two benzyl groups attached to a nitrogen atom, along with a fluorine and a methyl group on a butane backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-3-fluoro-3-methylbutan-1-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of N,N-dibenzylamine with 3-fluoro-3-methylbutyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

N,N-dibenzyl-3-fluoro-3-methylbutan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction could produce simpler amines. Substitution reactions can result in the replacement of the fluorine atom with other functional groups.

Aplicaciones Científicas De Investigación

N,N-dibenzyl-3-fluoro-3-methylbutan-1-amine is a chemical compound with the molecular formula C19H24FN and a molar mass of approximately 285.4 g/mol. Its structure features a fluorine atom and two benzyl groups attached to a 3-methylbutan-1-amine backbone. This unique combination of functional groups gives it potential applications in various fields, particularly medicinal chemistry.

Scientific Research Applications

This compound is valuable in scientific research, especially in the development of new therapeutic agents. Due to its structural features, it may serve as a lead compound for developing new pharmaceuticals targeting specific ailments.

This compound has shown potential in treating various cancers, including acute myelogenous leukemia (AML), chronic myelogenous leukemia (CML), chronic lymphoblastic leukemia (CLL), myelodysplastic syndrome, ovarian cancer, melanoma, small-cell lung cancer, non-small-cell lung cancer, colorectal cancer, pancreatic cancer, prostate cancer, liver cancer, or thyroid cancer . It can be used as a Raf inhibitor, which may be active in inhibiting all isoforms of Raf proteins . It may also be effective against tumor cells with upstream pathway activation by N-Ras mutations, K-Ras mutations, or cKIT mutations .

One patent describes treating a solution of N,N-dibenzyl-3 -methoxy-3 -methylbutan-1-amine with palladium hydroxide on carbon .

Other Applications

Mecanismo De Acción

The mechanism by which N,N-dibenzyl-3-fluoro-3-methylbutan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine atom and the benzyl groups can influence the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

N,N-dibenzylamine: Lacks the fluorine and methyl groups, making it less sterically hindered.

3-fluoro-3-methylbutan-1-amine: Lacks the benzyl groups, resulting in different chemical properties.

N,N-dibenzyl-3-methylbutan-1-amine: Lacks the fluorine atom, affecting its reactivity and interactions.

Uniqueness

N,N-dibenzyl-3-fluoro-3-methylbutan-1-amine is unique due to the combination of its structural features, including the fluorine atom, methyl group, and benzyl groups

Actividad Biológica

N,N-Dibenzyl-3-fluoro-3-methylbutan-1-amine is a compound of growing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a dibenzyl amine structure with a fluorinated alkyl chain. The synthesis typically involves the reaction of 3-fluoro-3-methylbutan-1-amine with benzyl chloride in the presence of a base. This compound has been studied for its interactions with various biological targets, particularly in cancer therapy and HIV treatment.

Research indicates that this compound exhibits significant biological activity through several mechanisms:

- Inhibition of Cancer Cell Proliferation : It has shown promise as an inhibitor of various cancer cell lines, including acute myelogenous leukemia (AML) and melanoma. The compound's mechanism involves the inhibition of the RAF signaling pathway, which is crucial in cell growth and survival.

- HIV Inhibition : The compound has been evaluated for its potential to inhibit HIV replication. Studies have demonstrated that it can interfere with the viral life cycle at multiple stages, particularly by inhibiting reverse transcriptase and integrase enzymes.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

Structure–Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications to the dibenzyl moiety or the fluorinated alkyl chain can enhance or diminish its efficacy against specific targets. For instance, variations in the substituents on the benzyl groups have been shown to affect binding affinity to target proteins involved in cancer progression and viral replication.

Safety Profile

Preliminary toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully characterize its toxicity and side effects in vivo.

Propiedades

IUPAC Name |

N,N-dibenzyl-3-fluoro-3-methylbutan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24FN/c1-19(2,20)13-14-21(15-17-9-5-3-6-10-17)16-18-11-7-4-8-12-18/h3-12H,13-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHKUHHXFPGIILJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCN(CC1=CC=CC=C1)CC2=CC=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.